![molecular formula C5H9NO B2684637 3-Oxa-6-azabicyclo[3.2.0]heptane CAS No. 38654-15-8](/img/structure/B2684637.png)
3-Oxa-6-azabicyclo[3.2.0]heptane
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Overview
Description
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis
The molecular formula of “3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride” is C5H10ClNO . The average mass is 135.592 Da and the monoisotopic mass is 135.045090 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride” include a molecular weight of 135.59 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Oxygenated 2-Azabicyclo Heptanes
The compound is used in the synthesis of oxygenated 2-azabicyclo heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Construction of Isonucleosides
3-Oxa-6-azabicyclo[3.2.0]heptane has been used in the construction of an isonucleoside on a 2,6-dioxobicyclo[3.2.0]heptane skeleton . This isonucleoside derivative is a potential anti-HIV agent . The desired isonucleoside was obtained by constructing a purine base moiety on the scaffold, followed by amination .
Diversification of Chemical Space
The compound is also valuable in diversifying the chemical space of DNA-encoded libraries . Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs .
Safety and Hazards
properties
IUPAC Name |
3-oxa-6-azabicyclo[3.2.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXQVBUHZHSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-6-azabicyclo[3.2.0]heptane |
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